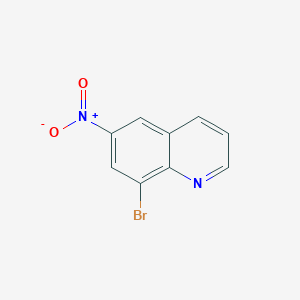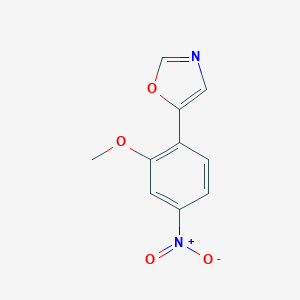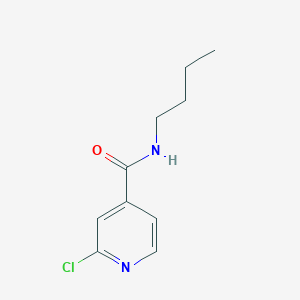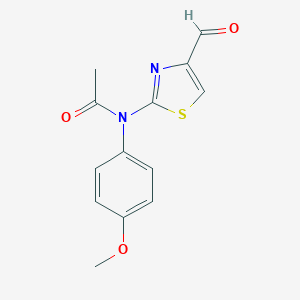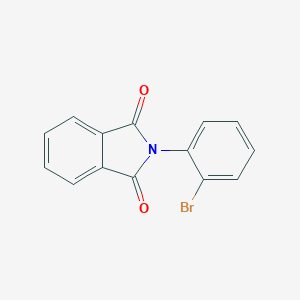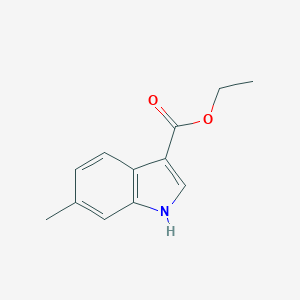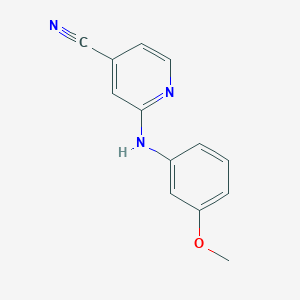
2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- is a compound that belongs to the family of bithiophenes. It is a heterocyclic organic compound with a molecular formula C16H14Br2S2. This compound has gained significant research interest due to its unique properties, including its ability to act as a building block for various organic materials.
Mecanismo De Acción
The mechanism of action of 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- is not fully understood. However, it is believed to act as a donor-acceptor molecule, which can donate or accept electrons depending on the surrounding environment. This property makes it an excellent building block for various organic materials.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-. However, studies have shown that some of the organic materials derived from this compound have demonstrated excellent biocompatibility and have been used in biomedical applications such as tissue engineering and drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- in lab experiments is its ability to act as a versatile building block for various organic materials. However, one of the limitations is that the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl-. One of the areas of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for the organic materials derived from this compound, such as in the field of optoelectronics and energy storage.
In conclusion, 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- is a compound that has gained significant research interest due to its unique properties. It has found several applications in scientific research, including as a building block for various organic materials. While there is limited research on its biochemical and physiological effects, it has demonstrated excellent biocompatibility in some of the organic materials derived from it. There are several future directions for research on this compound, including the development of new synthetic methods and the exploration of new applications for the organic materials derived from it.
Métodos De Síntesis
The synthesis of 2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,2'-Bithiophene with bromine in the presence of a catalyst such as aluminum chloride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- has found several applications in scientific research. It has been used as a building block for various organic materials such as conducting polymers, organic semiconductors, and liquid crystals. These materials have been used in various applications such as organic solar cells, organic light-emitting diodes, and field-effect transistors.
Propiedades
Número CAS |
103382-70-3 |
|---|---|
Nombre del producto |
2,2'-Bithiophene, 3,3'-dibromo-4,4',5,5'-tetramethyl- |
Fórmula molecular |
C12H12Br2S2 |
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
3-bromo-2-(3-bromo-4,5-dimethylthiophen-2-yl)-4,5-dimethylthiophene |
InChI |
InChI=1S/C12H12Br2S2/c1-5-7(3)15-11(9(5)13)12-10(14)6(2)8(4)16-12/h1-4H3 |
Clave InChI |
PFUXHJBRYJKIAP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
SMILES canónico |
CC1=C(SC(=C1Br)C2=C(C(=C(S2)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)
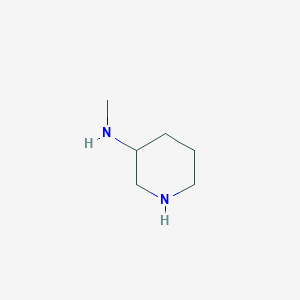
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)


